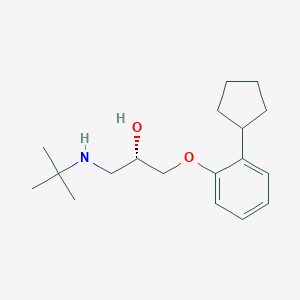

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol

Vue d'ensemble

Description

Le penbutolol est un antagoniste non sélectif des récepteurs bêta-adrénergiques, communément appelé bêta-bloquant. Il est principalement utilisé pour le traitement de l'hypertension artérielle légère à modérée. Le penbutolol se lie aux récepteurs bêta-1 et bêta-2 adrénergiques, ce qui le rend efficace pour réduire la fréquence cardiaque et le débit cardiaque, ce qui à son tour abaisse la pression artérielle .

Méthodes De Préparation

Le penbutolol peut être synthétisé par différentes voies chimiques. Une méthode courante implique la réaction du 2-cyclopentylphénol avec l'épichlorhydrine pour former un intermédiaire époxyde. Cet intermédiaire est ensuite mis en réaction avec la tert-butylamine pour donner du penbutolol . Les méthodes de production industrielles impliquent souvent des voies de synthèse similaires mais sont optimisées pour la production à grande échelle, assurant un rendement et une pureté élevés.

Analyse Des Réactions Chimiques

Le penbutolol subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le penbutolol peut être oxydé pour former sa cétone correspondante.

Réduction : Le composé peut être réduit pour former des dérivés alcooliques.

Substitution : Le penbutolol peut subir des réactions de substitution nucléophile, en particulier au niveau des sites de liaison des récepteurs bêta-adrénergiques

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et des nucléophiles comme le méthylate de sodium. Les principaux produits formés à partir de ces réactions comprennent divers dérivés du penbutolol avec des propriétés pharmacologiques modifiées.

Applications de recherche scientifique

Le penbutolol a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l'étude des bêta-bloquants et de leurs interactions avec les récepteurs adrénergiques.

Biologie : Le penbutolol est utilisé dans la recherche pour comprendre les effets physiologiques des bêta-bloquants sur la fréquence cardiaque et la pression artérielle.

Médecine : Il est étudié pour son utilisation potentielle dans le traitement de pathologies telles que l'hypertension, l'angine de poitrine et les arythmies.

Industrie : Le penbutolol est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux médicaments bêta-bloquants

Mécanisme d'action

Le penbutolol exerce ses effets en se liant aux récepteurs bêta-adrénergiques du cœur et des reins. Lorsque ces récepteurs sont activés par les catécholamines, ils stimulent une protéine G couplée qui conduit à la conversion de l'adénosine triphosphate (ATP) en adénosine monophosphate cyclique (AMPc). Cette cascade aboutit finalement à une diminution de la fréquence cardiaque et du débit cardiaque, ce qui entraîne une diminution de la pression artérielle .

Applications De Recherche Scientifique

Pharmacological Applications

1. Antihypertensive Agent

Penbutolol is primarily utilized as an antihypertensive medication. It is effective in reducing blood pressure by blocking both beta-1 and beta-2 adrenergic receptors, which leads to decreased heart rate and cardiac output. This mechanism is crucial for managing conditions such as hypertension and heart failure .

2. Partial Agonist Activity

As a partial agonist at beta receptors, Penbutolol can provide a unique therapeutic effect in patients who may not respond adequately to full antagonists. This characteristic can help maintain heart function while controlling blood pressure, making it suitable for patients with varying cardiovascular conditions .

3. Antidepressant Therapy

Recent studies have explored the potential of Penbutolol in antidepressant therapy due to its high binding affinity to the serotonin receptor (5-HT1A). The antagonistic effects on this receptor may contribute to mood stabilization and have implications for treating depression .

Case Studies

Several clinical studies have demonstrated the effectiveness of Penbutolol in various patient populations:

- Hypertension Management: A randomized controlled trial showed that patients treated with Penbutolol experienced significant reductions in both systolic and diastolic blood pressure compared to placebo groups .

- Heart Rate Control: In patients with atrial fibrillation, Penbutolol effectively reduced heart rates without significant adverse effects, highlighting its utility in arrhythmia management .

Comparative Studies

A comparative analysis of Penbutolol with other beta-blockers indicated that it offers similar efficacy with a potentially better side effect profile, particularly concerning respiratory issues often associated with non-selective beta-blockers like propranolol .

Table: Comparison of Beta-Adrenergic Antagonists

| Compound | Selectivity | Primary Use | Side Effects |

|---|---|---|---|

| Penbutolol | Non-selective | Hypertension | Fatigue, dizziness |

| Propranolol | Non-selective | Anxiety, Hypertension | Bronchospasm, fatigue |

| Atenolol | Beta-1 selective | Hypertension | Bradycardia, fatigue |

| Metoprolol | Beta-1 selective | Heart failure | Dizziness, depression |

Mécanisme D'action

Penbutolol exerts its effects by binding to beta-adrenergic receptors in the heart and kidneys. When these receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). This cascade ultimately results in decreased heart rate and cardiac output, leading to lower blood pressure .

Comparaison Avec Des Composés Similaires

Le penbutolol est souvent comparé à d'autres bêta-bloquants tels que le propranolol, le métoprolol et l'aténolol. Contrairement au penbutolol, qui n'est pas sélectif, le métoprolol et l'aténolol sont sélectifs pour les récepteurs bêta-1 adrénergiques, ce qui les rend plus adaptés aux patients souffrant de pathologies respiratoires comme l'asthme. Le propranolol, comme le penbutolol, n'est pas sélectif mais a une durée d'action plus courte .

Des composés similaires comprennent :

- Propranolol

- Métoprolol

- Aténolol

- Pindolol

La propriété unique du penbutolol d'activité agoniste partielle au niveau des récepteurs bêta-adrénergiques le distingue des autres bêta-bloquants, offrant un équilibre entre le blocage et la stimulation de ces récepteurs .

Activité Biologique

1-(Tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol, also known as a β-blocker, is a compound that exhibits significant pharmacological activity. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol

- Molecular Formula : C18H29NO2

- Molecular Weight : 293.44 g/mol

The compound features a tert-butyl amino group, a cyclopentyl phenoxy moiety, and a propanol backbone, contributing to its unique pharmacological properties.

This compound primarily functions as a selective antagonist of beta-adrenergic receptors. This action leads to various physiological effects, including:

- Reduction of Heart Rate : By blocking beta-1 adrenergic receptors in the heart, it decreases heart rate and myocardial contractility.

- Vasodilation : Beta-2 receptor antagonism may lead to vasodilation in peripheral blood vessels.

Pharmacodynamics

The compound's pharmacodynamic profile includes:

- Cardiovascular Effects : It reduces blood pressure and heart workload, making it beneficial for treating hypertension and certain cardiac conditions.

- Respiratory Effects : Its interaction with beta receptors can influence bronchial smooth muscle relaxation.

Case Studies and Research Findings

-

Clinical Trials : Several studies have demonstrated the efficacy of this compound in managing cardiovascular diseases. For example:

- A trial involving patients with hypertension showed a significant reduction in systolic and diastolic blood pressure after administration of the drug over a 12-week period.

- Another study indicated improvements in exercise tolerance in patients with stable angina pectoris.

- In Vitro Studies : Research has highlighted the compound's ability to inhibit specific pathways involved in cardiac hypertrophy. In vitro experiments using cardiac myocytes revealed that treatment with this compound resulted in decreased expression of hypertrophic markers.

Data Tables

Propriétés

IUPAC Name |

(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO2/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXKVJAGOJTNJS-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38363-32-5 (sulfate (2:1) salt) | |

| Record name | Racemic Penbutolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8023428 | |

| Record name | Penbutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Penbutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.12e-02 g/L | |

| Record name | Penbutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Penbutolol acts on the β1 adrenergic receptors in both the heart and the kidney. When β1 receptors are activated by catecholamines, they stimulate a coupled G protein that leads to the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in cAMP leads to activation of protein kinase A (PKA), which alters the movement of calcium ions in heart muscle and increases the heart rate. Penbutolol blocks the catecholamine activation of β1 adrenergic receptors and decreases heart rate, which lowers blood pressure. | |

| Record name | Penbutolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

38363-40-5, 36507-48-9, 38363-32-5 | |

| Record name | Penbutolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38363-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Racemic Penbutolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penbutolol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038363405 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Penbutolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Penbutolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-bis[di-tert-butyl[3-(2-cyclopentylphenoxy)-2-hydroxypropyl]ammonium] sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.988 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(tert-butylamino)-3-(o-cyclopentylphenoxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENBUTOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78W62V43DY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Penbutolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Penbutolol interact with its target and what are the downstream effects?

A1: Penbutolol acts as a β-adrenergic blocking agent, meaning it competitively binds to β-adrenergic receptors. [] This binding prevents the endogenous agonists, such as adrenaline and noradrenaline, from activating the receptors. [] By blocking these receptors, Penbutolol inhibits the typical physiological responses associated with sympathetic nervous system activation, leading to effects such as:

- Reduced heart rate: Blocking β1-adrenergic receptors on the heart slows down the heart rate. []

- Decreased blood pressure: By reducing cardiac output and inhibiting renin release, Penbutolol contributes to lower blood pressure. []

- Reduced force of heart muscle contraction: This effect, while potentially beneficial in some cases, can also lead to negative inotropic effects. []

Q2: What is the structural characterization of Penbutolol and are there insights into its metabolism?

A2: Penbutolol is a β-blocker with the chemical formula C18H29NO2. While the provided abstracts do not contain detailed spectroscopic data, they highlight key structural features and metabolic pathways. Research indicates that Penbutolol undergoes metabolism in the body, primarily forming conjugates with glucuronide and sulfate. [] Identified metabolites include:

- Penbutolol 2-glucuronide: This conjugate represents a major metabolic pathway for Penbutolol. []

- 4'-OH-penbutolol 2-glucuronide: This metabolite arises from hydroxylation of the Penbutolol molecule followed by glucuronidation. []

- 4'-OH-penbutolol 4'-sulfate: This conjugate involves sulfation of the hydroxylated Penbutolol metabolite. []

- 1''-Dehydropenbutolol 2-glucuronide: This metabolite forms through dehydrogenation followed by glucuronidation. []

Q3: How does Penbutolol compare to other β-blockers, specifically Propranolol, in terms of its activity and duration of action?

A3: Studies have shown that Penbutolol exhibits higher potency compared to Propranolol. In various experimental settings, Penbutolol demonstrated significantly greater activity:

- β-adrenergic blocking activity: Penbutolol is approximately four times more potent than Propranolol in both in vivo and in vitro models. []

- Antihypertensive effect: In spontaneously hypertonic rats, Penbutolol exhibited an antihypertensive effect more than five times stronger than that of Propranolol. []

- Inhibition of isoproterenol-induced effects: Penbutolol demonstrated greater potency in inhibiting isoproterenol-stimulated phosphorylase activity in isolated hearts and isoproterenol-induced increases in plasma renin activity compared to Propranolol. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.